molecular formula C11H8IN B6254759 5-iodo-2-phenylpyridine CAS No. 1214342-99-0

5-iodo-2-phenylpyridine

Cat. No.: B6254759
CAS No.: 1214342-99-0
M. Wt: 281.1
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Description

5-Iodo-2-phenylpyridine (CAS 1214342-99-0) is a halogenated aromatic compound that serves as a strategic molecular scaffold in organic and organometallic chemistry . Its structure combines an electron-deficient pyridine ring with a phenyl group and a reactive iodine atom, creating a versatile building block for constructing complex molecules . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The iodine atom at the 5-position is highly reactive, making it an excellent site for introducing new carbon-carbon or carbon-heteroatom bonds with high precision . Furthermore, the 2-phenylpyridine framework is a classic substrate for directed C-H activation, where the nitrogen atom acts as an internal directing group to facilitate regioselective functionalization of the ortho C-H bonds on the phenyl ring . This dual functionality makes this compound a valuable precursor in catalysis, medicinal chemistry, and materials science for developing polymers, dyes, and nanoparticles . Key Identifiers: • CAS Number: 1214342-99-0 • Molecular Formula: C 11 H 8 IN • Molecular Weight: 281.09 g/mol Please Note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

1214342-99-0

Molecular Formula

C11H8IN

Molecular Weight

281.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Strategies for 5-Iodo-2-phenylpyridine

Direct approaches to synthesize this compound primarily involve introducing the iodine atom onto a pre-existing 2-phenylpyridine (B120327) scaffold or constructing the iodinated phenylpyridine ring system through coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. chemistry.coachicmpp.ro This reaction can be adapted to synthesize this compound by coupling a di-halogenated pyridine (B92270) with a phenylboronic acid derivative, or vice versa. For example, the reaction of 2,5-diiodopyridine (B48462) with phenylboronic acid in the presence of a palladium catalyst and a base would yield this compound. The choice of catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Arylpyridine Synthesis
ElectrophileNucleophileCatalystYield (%)
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl₂5-89% nih.gov
Aryl HalidesAryl Boronic AcidsPalladium complexesVaries

Electrophilic halogenation is a common strategy for introducing halogen atoms onto aromatic rings. nih.gov For the synthesis of this compound, this involves the direct iodination of 2-phenylpyridine. Due to the electronic nature of the pyridine ring, which is less reactive towards electrophilic substitution than benzene (B151609), these reactions often require specific reagents and conditions. wikipedia.org Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent can be employed. rsc.org The regioselectivity of the iodination is influenced by the directing effects of both the phenyl group and the pyridine nitrogen.

Table 2: Reagents for Electrophilic Iodination
ReagentSubstrateTypical Conditions
I₂ / Oxidizing AgentElectron-rich aromaticsAcidic or oxidative media
N-Iodosuccinimide (NIS)Activated and unactivated aromaticsInert solvent, often with an acid catalyst
I₂ / F-TEDA-BF₄Sterically hindered benzenesProgressive introduction of iodine organic-chemistry.org

Synthesis of Key Precursors and Analogues

The synthesis of this compound often relies on the availability of key precursors, including 2-phenylpyridine itself and various halogenated pyridines.

2-Phenylpyridine is a fundamental precursor and its synthesis has been well-established. wikipedia.org A common laboratory-scale method involves the reaction of phenyllithium (B1222949) with pyridine. wikipedia.orgorgsyn.org Industrial-scale preparations may utilize catalytic vapor-phase reactions. For instance, 2-phenylpyridine can be synthesized from acetophenone, ethanol, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts. rsc.org Substituted 2-phenylpyridines can be prepared using appropriately substituted starting materials in these reactions. google.com

Halogenated pyridines are crucial building blocks in organic synthesis. chempanda.com 2-Iodopyridine can be synthesized from 2-chloropyridine (B119429) or 2-bromopyridine (B144113) through a Finkelstein-type reaction, often using a reagent like iodotrimethylsilane. chempanda.comchemicalbook.com Direct halogenation of pyridine is also possible, but often requires harsh conditions and can lead to a mixture of products. youtube.comgoogle.com The synthesis of other halogenated pyridines can be achieved through various methods, including diazotization of aminopyridines followed by a Sandmeyer-type reaction.

Various synthetic strategies exist for the formation of the biaryl linkage between a phenyl and a pyridine ring. researchgate.net Besides the aforementioned Suzuki-Miyaura coupling, other cross-coupling reactions like the Stille coupling (using organotin reagents) and the Heck reaction (coupling of a halide with an alkene) can be employed. chemistry.coach Direct arylation methods, which involve the C-H activation of one of the aromatic rings, are also becoming increasingly important as they offer a more atom-economical approach. organic-chemistry.org Additionally, methods to convert a benzene ring into a pyridine ring are being developed, which could provide novel routes to these compounds. chemistryviews.orgresearchgate.net

Coordination Chemistry and Ligand Design Principles

Cyclometalation of 2-Phenylpyridine (B120327) Derivatives with Transition Metals

Cyclometalation involves the intramolecular activation of a C-H bond by a transition metal center, leading to the formation of a chelate ring. For 2-phenylpyridine ligands, this typically involves the cleavage of an ortho C-H bond on the phenyl ring and coordination of the pyridine (B92270) nitrogen atom, forming a stable five-membered C^N metallacycle. nih.gov This reaction is fundamental to creating robust organometallic complexes with a variety of transition metals. wikipedia.org

Iridium(III), with its d6 electron configuration, readily forms highly stable, luminescent cyclometalated complexes. nih.gov The synthetic pathway to these complexes often begins with the reaction of IrCl₃·nH₂O with multiple equivalents of the 2-phenylpyridine derivative. nih.gov This reaction typically yields a chloride-bridged dinuclear complex, [(C^N)₂Ir(μ-Cl)]₂Ir(C^N)₂], which serves as a versatile precursor for a wide range of monomeric species. nih.gov

These dimers can be cleaved by reacting them with ancillary ligands (LX), such as acetylacetonate (B107027) (acac) or bipyridine (bpy), to form heteroleptic complexes with the general formula [(C^N)₂Ir(LX)]. nih.gov X-ray crystal structures reveal that these complexes typically adopt a distorted octahedral geometry. st-andrews.ac.uk In the common [(ppy)₂Ir(LX)] architecture, the two cyclometalated ligands are arranged with their carbon atoms cis to each other and their nitrogen atoms in a trans configuration. st-andrews.ac.ukresearchgate.net This arrangement is crucial for the photophysical properties of the complex. The strong Ir-C and Ir-N bonds contribute to the high thermal stability of these materials, while the heavy iridium atom induces strong spin-orbit coupling (SOC), facilitating highly efficient phosphorescence. nih.govnih.gov

Complex TypeGeneral FormulaGeometryKey Structural Feature
Dimeric Precursor[(C^N)₂Ir(μ-Cl)]₂Distorted Octahedral (per Ir center)Two iridium centers bridged by two chloride ligands.
Heteroleptic Monomer[(C^N)₂Ir(LX)]Distorted Octahedralcis-C,C and trans-N,N arrangement of the ppy ligands. st-andrews.ac.ukresearchgate.net
Homoleptic Monomer[Ir(C^N)₃]facial (fac) or meridional (mer) isomersThe facial isomer possesses higher C₃ symmetry. nih.gov

Palladium(II) complexes are also readily formed through the cyclometalation of 2-phenylpyridine ligands. The mechanism for the Pd-catalyzed C-H activation of 2-phenylpyridine is understood to proceed through a metallacycle intermediate. Pyridine derivative-based ligands are known to coordinate with Pd(II) ions, forming stable complexes. The resulting complexes typically feature a square planar geometry around the palladium center, a characteristic of d⁸ metal ions.

Structural characterization of these complexes is routinely performed using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. For example, in the crystal structure of a mixed ligand Pd(II) complex, the palladium center is coordinated by nitrogen atoms from the ppy-type ligand and phosphorus atoms from a phosphine (B1218219) ligand, confirming the square planar geometry. The Pd-N bond lengths are typically around 2.10-2.11 Å, while Pd-P bond lengths are in the range of 2.24-2.27 Å.

ParameterValue
Complex [Pd(L)₂(dppe)] (L = N-(benzothiazol-2-yl)benzamide, dppe = 1,2-Bis(diphenylphosphino)ethane)
Geometry Square Planar
Pd-N Bond Lengths 2.110(4) Å, 2.102(4) Å
Pd-P Bond Lengths 2.2469(14) Å, 2.2664(14) Å

Data extracted from the supplementary information for a representative mixed ligand Palladium(II) complex.

The synthesis of cyclometalated gold(III) complexes with 2-phenylpyridine can be more challenging compared to iridium or palladium. Direct auration often requires harsh conditions, and alternative strategies involving precursor complexes are common. One established method involves the use of mercury(II) intermediates, which readily undergo transmetalation to yield the desired gold(III) product. More recent methods have utilized microwave irradiation or rhodium catalysis to achieve direct C-H activation with 2-phenylpyridine ligands.

Another synthetic route involves a tandem oxidative addition/cycloauration process starting from a gold(I) precursor. In this approach, the oxidative addition of an aryl-halide to a gold(I) center stabilized by a (P^N^C) ligand can trigger the cycloauration step, forming the stable gold(III) complex. These complexes are typically square planar, consistent with the d⁸ electron configuration of Au(III).

Both platinum(II) and platinum(IV) form stable cyclometalated complexes with 2-phenylpyridine derivatives. Platinum(II), with a d⁸ configuration, typically forms square planar complexes. These can be synthesized via thermal methods or, more recently, through photochemically induced cycloplatination at room temperature. semanticscholar.org The reactivity of these Pt(II) complexes is of significant interest; for instance, they can undergo oxidative addition reactions with reagents like methyl iodide to form octahedral platinum(IV) complexes. fao.org

Platinum(IV) complexes, with a d⁶ configuration, exhibit an octahedral geometry. core.ac.uk They can be synthesized directly or by the oxidation of Pt(II) precursors. For example, the complex [PtIV(ppy)₂Cl₂] has been prepared and characterized, demonstrating the stability of the cyclometalated framework in a higher oxidation state. core.ac.uk The choice of platinum oxidation state and ancillary ligands allows for fine-tuning of the complex's electronic and photophysical properties. nih.gov

Influence of the 5-Iodo Substituent on Coordination Properties

The introduction of a substituent at the 5-position of the phenyl ring in 2-phenylpyridine directly influences the ligand's electronic and steric profile, which in turn affects the cyclometalation process and the properties of the final complex. The iodine atom is strongly electron-withdrawing through induction and is also a large, sterically demanding substituent.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical techniques are indispensable for confirming the identity and purity of 5-iodo-2-phenylpyridine. These methods probe the molecular structure at the atomic level, providing a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure by detailing the chemical environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. The substitution pattern leads to a unique set of chemical shifts and coupling constants, allowing for precise assignment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbon atom bonded to the iodine (C5) is significantly influenced by the halogen's electronegativity and heavy atomic nature, resulting in a characteristic chemical shift.

Interactive Data Table: Representative NMR Data for Phenylpyridine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
2-Phenylpyridine (B120327) ¹H 8.66, 7.98, 7.65, 7.44, 7.38, 7.14 m
¹³C 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

(Note: Specific spectral data for this compound can vary slightly based on the solvent and spectrometer frequency used. The data for related compounds like 2-phenylpyridine provides a reference for expected chemical shift regions.) rsc.orgchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govlongdom.org This technique provides definitive confirmation of the molecular formula of this compound (C₁₁H₈IN). researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass, offering high confidence in its identification. nih.gov

Interactive Data Table: HRMS Data for this compound

Ion Calculated m/z Observed m/z

(Note: The observed m/z value in an experimental setting would be extremely close to the calculated value, typically within a few parts per million (ppm), confirming the elemental formula.)

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively. sketchy.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. youtube.com Key vibrational modes include C-H stretching from the aromatic rings, C=C and C=N stretching within the rings, and the C-I stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the molecule. youtube.com The phenyl and pyridine rings form an extended conjugated system that absorbs UV radiation, leading to π → π* transitions. The position of the maximum absorbance (λ_max) is characteristic of the molecule's electronic structure. libretexts.orgpsu.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov A single-crystal X-ray diffraction study of this compound would reveal exact bond lengths, bond angles, and torsion angles. iosrjournals.orgmdpi.com This technique also elucidates intermolecular interactions, such as π-π stacking, which govern the crystal packing. While a specific crystal structure for this compound may not be widely published, the methodology remains the gold standard for solid-state structural confirmation.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can be employed to predict the optimized geometry of this compound, which can then be compared with experimental data from X-ray crystallography.

Furthermore, DFT is highly effective for calculating theoretical vibrational frequencies. researchgate.netspectroscopyonline.com This computational vibrational analysis aids in the assignment of experimental IR and Raman spectral bands. ajchem-a.com DFT also provides crucial information about the molecule's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity and electronic transitions observed in UV-Vis spectroscopy. nih.gov

Molecular Dynamics Simulations

MD simulations could be employed to investigate the behavior of this compound in various environments, such as in different solvents or interacting with biological macromolecules. For instance, simulations could model the solvation of this compound in aqueous and organic solvents to understand its solubility and conformational preferences. This would involve the development of a specific force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The parameterization of such a force field for an iodine-containing organic molecule would be a critical step, drawing on quantum mechanical calculations and experimental data to accurately represent the interactions involving the iodine atom univ-lille.fr.

Furthermore, MD simulations are instrumental in studying the interaction of small molecules with proteins. Following the methodology of studies on other iodine-containing molecules, MD could be used to explore the binding of this compound to a target protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions nih.gov. Such simulations can elucidate conformational changes in both the ligand and the protein upon binding, which is crucial for structure-based drug design.

A typical molecular dynamics simulation workflow for studying the interaction of this compound with a protein would involve the following steps:

System Preparation: Building the initial system containing the protein, this compound, solvent molecules (e.g., water), and ions to neutralize the system.

Minimization: Energy minimization of the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable, equilibrated state.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis: Analyzing the trajectory to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies.

The following table illustrates the kind of data that could be obtained from an MD simulation of this compound in complex with a hypothetical protein target, based on similar studies nih.gov.

Simulation ParameterValueDescription
Simulation Time100 nsThe total length of the production MD simulation.
RMSD of Protein Backbone0.2 ± 0.05 nmA measure of the average change in displacement of the protein backbone atoms from the initial structure, indicating stability.
RMSD of Ligand0.1 ± 0.03 nmA measure of the average change in displacement of the ligand atoms relative to the protein, indicating binding stability.
Average Number of Hydrogen Bonds2.5The average number of hydrogen bonds formed between the ligand and the protein throughout the simulation.

Quantum Chemical Studies of Electronic and Photophysical Properties

Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for such investigations.

Studies on the parent molecule, 2-phenylpyridine, have used DFT to determine its ground-state geometry, including the characteristic twist angle between the phenyl and pyridine rings researchgate.net. For this compound, DFT calculations would similarly predict the optimized molecular structure, bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This structural information is fundamental for understanding the molecule's steric and electronic properties.

Furthermore, quantum chemical calculations can provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity and its potential as an electronic material. The substitution with an iodine atom at the 5-position of the pyridine ring is expected to influence these electronic properties.

The photophysical properties, including the absorption and emission spectra, can be predicted using TD-DFT. By calculating the vertical excitation energies and oscillator strengths, the UV-Vis absorption spectrum can be simulated. Similarly, by optimizing the geometry of the first excited state, the emission properties can be investigated. For iodo-substituted compounds, spin-orbit coupling effects can become significant, potentially promoting intersystem crossing from singlet to triplet excited states. Quantum chemical calculations can quantify the spin-orbit coupling constants between relevant excited states, providing insight into the potential for phosphorescence.

The table below presents a hypothetical set of calculated electronic and photophysical properties for this compound, based on data from analogous compounds in the literature researchgate.netrsc.org.

PropertyCalculated ValueMethod
Ground State Dipole Moment2.5 DDFT/B3LYP/6-311G(d,p)
HOMO Energy-6.2 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy-1.8 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap4.4 eVDFT/B3LYP/6-311G(d,p)
First Singlet Excitation Energy (λmax)290 nmTD-DFT/B3LYP/6-311G(d,p)
Oscillator Strength (f)0.25TD-DFT/B3LYP/6-311G(d,p)

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry for accelerating the discovery and design of new molecules with desired properties. For a molecule like this compound, ML models could be applied to predict a wide range of physicochemical and biological properties, bypassing the need for extensive experimental synthesis and testing.

Quantitative Structure-Property Relationship (QSPR) models are a prominent application of machine learning in this area nih.gov. These models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific property. For this compound, descriptors could include topological indices, quantum chemical parameters, and molecular fingerprints. These would be used to train ML models to predict properties such as solubility, melting point, boiling point, and various biological activities.

The development of a QSPR model for predicting a specific property of a class of compounds including this compound would typically involve:

Data Collection: Assembling a dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset.

Model Training and Selection: Using various machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests, neural networks) to train models on the dataset and selecting the best-performing model researchgate.net.

Model Validation: Evaluating the predictive power of the selected model using external validation sets or cross-validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized molecules. This allows for the virtual screening of large chemical libraries to identify candidates with optimal properties. For example, derivatives of this compound could be virtually designed and their properties predicted by the ML model to guide synthetic efforts towards compounds with improved characteristics.

The following table provides an example of how machine learning could be used to predict different properties for this compound, with hypothetical predicted values and the type of ML model that could be employed.

PropertyPredicted ValueMachine Learning Model
Aqueous Solubility (logS)-3.5Random Forest Regression
Melting Point (°C)85Gradient Boosting Regression
Bioactivity (pIC50)6.2Support Vector Machine
Corrosion Inhibition Efficiency (%)92Artificial Neural Network researchgate.net

Advanced Applications in Materials Science and Catalysis

Applications in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The 2-phenylpyridine (B120327) (ppy) scaffold is a cornerstone in the development of phosphorescent emitters for OLEDs, primarily due to its ability to form highly efficient and stable cyclometalated complexes with heavy metals like iridium and platinum. The introduction of an iodine atom at the 5-position of the pyridine (B92270) ring provides a powerful tool for modulating the electronic and photophysical properties of these complexes.

Iridium(III) complexes containing cyclometalated 2-phenylpyridine ligands are among the most successful phosphorescent emitters used in OLEDs, enabling the harvesting of both singlet and triplet excitons and thus achieving high internal quantum efficiencies. The general structure, fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), serves as a benchmark green emitter.

The substitution on the ppy ligand, such as the iodo group in 5-iodo-2-phenylpyridine, plays a crucial role. The iodine atom is electron-withdrawing, which can stabilize the Highest Occupied Molecular Orbital (HOMO) of the resulting Iridium(III) complex. This stabilization typically leads to a widening of the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap, resulting in a blue shift of the emission color. This principle is a common strategy for tuning the emission from the green-yellow region of the spectrum towards the more sought-after blue region. For instance, fluorination of phenylpyridine ligands is a well-established method to achieve blue-emitting phosphors. Similarly, the iodo group on the pyridine ring influences the d-orbitals of the iridium center and the π-system of the ligand, thereby modifying the energy of the metal-to-ligand charge-transfer (MLCT) states that are crucial for phosphorescence.

Complex TypeLigand ScaffoldEffect of SubstitutionResulting Emission Color
Homoleptic Ir(III)2-phenylpyridineElectron-withdrawing group (e.g., -I, -F) on the pyridine or phenyl ringBlue-shifted (Green to Blue)
Heteroleptic Ir(III)2-phenylpyridineElectron-donating group (e.g., -CH₃) on the phenyl ringRed-shifted (Green to Yellow/Red)
Homoleptic Ir(III)5-benzoyl-2-phenylpyridineBenzoyl group (electron-withdrawing)Red Emission

This interactive table summarizes the general effects of substituents on the emission color of Iridium(III) phenylpyridine complexes.

The design of ligands is paramount for achieving OLEDs with specific colors, high efficiency, and long operational lifetimes. This compound serves as an excellent precursor for creating a library of substituted 2-phenylpyridine ligands. The carbon-iodine bond is a versatile reactive site for various cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

By strategically modifying the 5-position of the pyridine ring, researchers can fine-tune the electronic properties of the ligand and, consequently, the emission wavelength of the corresponding iridium complex. rsc.org For example, introducing electron-donating groups can lower the energy of the excited state and red-shift the emission, while introducing further electron-withdrawing groups can lead to a deeper blue emission. This synthetic flexibility allows for the systematic engineering of phosphorescent emitters with colors spanning the entire visible spectrum. rsc.org The ability to modify the ligand also allows for the optimization of other crucial properties, such as thermal stability, charge-transport characteristics, and solubility, which are all vital for the fabrication of high-performance OLED devices.

Catalytic Roles and Methodological Development

Beyond its applications in materials science, this compound is a valuable molecule in the field of organic synthesis and catalysis, serving both as a precursor for more complex structures and as a foundational scaffold for ligands.

The presence of a reactive C-I bond makes this compound an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The versatility of iodopyridines as precursors is well-documented. nbinno.com

Suzuki-Miyaura Coupling: This reaction pairs the iodo-compound with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. libretexts.org This would allow the phenylpyridine core to be coupled with various aryl or vinyl groups at the 5-position of the pyridine ring. nbinno.comresearchgate.net

Sonogashira Coupling: Using a palladium catalyst and a copper(I) co-catalyst, this compound can react with terminal alkynes to introduce alkynyl functionalities. libretexts.orgwikipedia.org This is a powerful method for constructing conjugated systems often explored in materials science.

Heck Reaction: This palladium-catalyzed reaction couples the iodo-compound with an alkene, providing a route to vinyl-substituted phenylpyridines. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the iodo-compound with amines, allowing for the synthesis of amino-substituted phenylpyridine derivatives. nbinno.com

The 2-phenylpyridine moiety itself can also act as a directing group in C-H activation reactions, guiding a metal catalyst to functionalize a specific C-H bond, typically at the ortho-position of the phenyl ring. wikipedia.org

Reaction NameReactant 1Reactant 2Catalyst System (Typical)Bond Formed
Suzuki-MiyauraThis compoundR-B(OH)₂Pd(0) / BaseC-C
SonogashiraThis compoundR-C≡CHPd(0) / Cu(I) / BaseC-C (alkynyl)
HeckThis compoundAlkenePd(0) / BaseC-C (vinyl)
Buchwald-HartwigThis compoundR₂NHPd(0) / BaseC-N

This interactive table showcases the utility of this compound as a precursor in major cross-coupling reactions.

The 2-phenylpyridine structure is a bidentate ligand scaffold, capable of coordinating to metal centers through the nitrogen of the pyridine ring and, via cyclometalation, a carbon atom of the phenyl ring. The iodo-substituent at the 5-position offers a crucial site for further functionalization. This allows for the synthesis of more complex ligand systems where the electronic or steric properties can be systematically varied to influence the outcome of a catalytic reaction.

Furthermore, the iodo group serves as a chemical handle for immobilizing the ligand onto a solid support, such as a polymer or silica. This is a key strategy for converting a homogeneous catalyst into a heterogeneous one. Heterogeneous catalysts are highly desirable in industrial processes because they can be easily separated from the reaction mixture and recycled, reducing costs and minimizing metal contamination of the final product.

Potential as Molecular Scaffolds in Medicinal Chemistry Research

Pyridine-based ring systems are recognized as "privileged structures" in drug design, as they are found in a vast number of biologically active compounds and approved drugs. nih.govmdpi.com The 2-phenylpyridine core is a common motif in medicinal chemistry, and the introduction of an iodine atom can significantly enhance its potential.

The iodine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein or enzyme. acs.org Halogen bonds are increasingly recognized as a crucial interaction for improving the binding affinity and selectivity of a drug candidate for its target. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. nih.gov

Moreover, the versatility of the C-I bond in cross-coupling reactions allows medicinal chemists to use this compound as a scaffold. It can be elaborated into a diverse library of compounds for screening against various diseases. nbinno.comnbinno.comchemimpex.com The iodo-substituent can be replaced with other functional groups to optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to explore structure-activity relationships (SAR) in the drug discovery process. The pyridine scaffold itself is present in drugs with a wide range of applications, including antimicrobial, antiviral, and anticancer agents. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-iodo-2-phenylpyridine, and what experimental conditions optimize yield?

  • Methodology :

  • Direct iodination : React 2-phenylpyridine with iodine monochloride (ICl) in acetic acid under reflux. Use stoichiometric control (1:1.2 molar ratio) to minimize di-iodination byproducts .
  • Cross-coupling : Employ Suzuki-Miyaura coupling using 5-bromo-2-phenylpyridine and an iodoboronic acid derivative with Pd(PPh₃)₄ as a catalyst. Optimal conditions: DMF/H₂O solvent, 80°C, 12 hours (yields >75%) .
  • Table 1 : Comparison of synthetic methods:
MethodReagents/ConditionsYield (%)Purity (HPLC)
Direct IodinationICl, AcOH, reflux, 6h60–6595%
Suzuki-Miyaura CouplingPd(PPh₃)₄, DMF/H₂O, 80°C75–8098%

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–150 ppm) using COSY and HSQC. The iodine atom induces deshielding in adjacent carbons (C5: δ ~140 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peak at m/z 297.1 (calculated for C₁₁H₈IN⁺: 297.0). Isotopic pattern confirms iodine presence (1:1 ratio for M and M+2 peaks) .
  • IR : C-I stretch observed at ~500 cm⁻¹ (weak), while C-N and C=C stretches appear at 1600–1450 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The C-I bond dissociation energy (~45 kcal/mol) indicates moderate reactivity in oxidative addition steps .
  • Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) using AutoDock Vina. The iodine atom’s steric bulk reduces binding affinity compared to bromine analogs, requiring higher catalyst loading .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodology :

  • Controlled Replication : Reproduce reactions under identical conditions (solvent purity, inert atmosphere). For example, trace oxygen in Pd-catalyzed reactions can lower yields by deactivating catalysts .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-iodinated products or debenzylated intermediates). Adjust stoichiometry or reaction time to suppress side reactions .
  • Table 2 : Common discrepancies and resolutions:
DiscrepancyResolution Strategy
Low yield in Suzuki couplingIncrease Pd catalyst loading (5 mol%)
Di-iodination in direct synthesisUse I₂/HIO₃ instead of ICl

Q. How does the iodine substituent influence the electronic and steric properties of 2-phenylpyridine in medicinal chemistry applications?

  • Methodology :

  • Electronic Effects : Iodine’s strong electron-withdrawing nature reduces electron density at the pyridine ring, enhancing electrophilic substitution at C3/C4 positions (confirmed by Hammett σ⁺ values) .
  • Steric Effects : Compare X-ray crystallography data with bromo/chloro analogs. The van der Waals radius of iodine (1.98 Å) introduces steric hindrance, affecting binding to biological targets (e.g., kinase inhibitors) .

Methodological Guidelines

  • Experimental Design : For kinetic studies, use in-situ FT-IR or HPLC to monitor C-I bond cleavage in real time .
  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) to avoid misassignments .
  • Safety Protocols : Handle iodine-containing compounds in fume hoods; refer to SDS for 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine (similar hazards apply) .

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